n,n-Dimethyl 2,5-dimethoxybenzamide
Description
Its molecular formula is inferred as C₁₁H₁₅NO₃ (molecular weight ~209.24 g/mol), derived from the structure: a benzamide core with methoxy groups at positions 2 and 5 and dimethyl substitution on the amide nitrogen.
The compound is synthesized via acid chloride intermediates, as demonstrated in related dimethoxybenzamide syntheses. For instance, 2,5-dimethoxybenzoic acid reacts with oxalyl chloride to form the corresponding acid chloride, which is subsequently treated with dimethylamine to yield the target compound . This method aligns with general benzamide preparation protocols, ensuring high purity and scalability.
Structurally, the electron-donating methoxy groups enhance resonance stabilization, while the N,N-dimethylamide group reduces hydrogen-bonding capacity compared to primary or secondary amides.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2,5-dimethoxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C11H15NO3/c1-12(2)11(13)9-7-8(14-3)5-6-10(9)15-4/h5-7H,1-4H3 |
InChI Key |
ODRCQFDKAPYCDV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Benzamides
Physicochemical Properties and Reactivity
Solubility :
- This compound: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to methoxy groups, but reduced water solubility from the hydrophobic dimethylamide group.
- Nitro-substituted analog (Entry 3, Table 1): Lower solubility in organic solvents due to the polar nitro group, but increased acidity (pKa ~3–4) enabling salt formation .
Thermal Stability :
- Dimethylamide derivatives generally exhibit higher thermal stability compared to primary amides (e.g., N-H···O hydrogen bonding absent).
Reactivity: Methoxy vs. Nitro Groups: Methoxy groups act as electron donors, activating the benzene ring toward electrophilic substitution. In contrast, nitro groups (Entry 3) deactivate the ring but facilitate nucleophilic aromatic substitution under forcing conditions . Iodo Substituent (Entry 2): The iodine atom enables participation in halogen-bonding interactions and Suzuki-Miyaura cross-coupling reactions .
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